molecular formula C14H17BF2O4 B6168153 methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1629914-22-2

methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B6168153
M. Wt: 298.1
InChI Key:
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Description

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as MDFFT, is an organic compound with the molecular formula C12H14BF2O4. It is a colorless solid that is soluble in organic solvents and has a melting point of 118-119 °C. MDFFT is a versatile compound with a wide range of applications in organic synthesis and scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be achieved through a two-step process. The first step involves the synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which is then used in the second step to synthesize the target compound.

Starting Materials
2,4-difluorobenzoic acid, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, methyl iodide, potassium carbonate, acetone, sodium hydroxide, hydrochloric acid, diethyl ethe

Reaction
Step 1: Synthesis of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a. Dissolve 4,4,5,5-tetramethyl-1,3,2-dioxolane (10 g) in acetone (100 mL) in a round-bottom flask., b. Add potassium carbonate (10 g) and methyl iodide (10 mL) to the flask and stir the mixture at room temperature for 24 hours., c. Filter the mixture and evaporate the solvent under reduced pressure to obtain a yellow oil., d. Dissolve the oil in diethyl ether (50 mL) and wash the solution with water (50 mL) and sodium hydroxide solution (50 mL)., e. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a colorless oil., Step 2: Synthesis of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a. Dissolve 2,4-difluorobenzoic acid (5 g) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7 g) in dry tetrahydrofuran (50 mL) in a round-bottom flask., b. Add hydrochloric acid (2 M, 10 mL) to the flask and stir the mixture at room temperature for 24 hours., c. Add sodium hydroxide solution (2 M) to the mixture until the pH reaches 9-10., d. Extract the mixture with diethyl ether (3 x 50 mL) and combine the organic layers., e. Wash the organic layer with water (50 mL) and dry over anhydrous sodium sulfate., f. Evaporate the solvent under reduced pressure to obtain the target compound as a white solid.

Mechanism Of Action

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate acts as an electrophile in organic synthesis reactions. The compound reacts with nucleophiles, such as amines and alcohols, to form new covalent bonds. The reaction proceeds via a nucleophilic displacement, resulting in the formation of the desired product.

Biochemical And Physiological Effects

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. In addition, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.

Advantages And Limitations For Lab Experiments

The main advantage of using methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate in lab experiments is that it is a highly versatile compound with a wide range of applications. It is also relatively stable and has a low toxicity level. However, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is not suitable for use in all experiments due to its sensitivity to moisture and light.

Future Directions

In the future, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may be used in the development of new drugs and therapeutic agents. It may also be used in the development of new materials and polymers, as well as in the synthesis of heterocyclic compounds. Furthermore, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate may be used in the development of new catalysts and reagents for organic synthesis. Finally, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate could be used in the development of new analytical methods and techniques.

Scientific Research Applications

Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used in various scientific research applications. It has been used as a catalyst in the synthesis of various organic compounds, such as amides, esters, and lactones. It has also been used as a reagent in the synthesis of heterocyclic compounds. In addition, methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been used in the synthesis of aromatic polymers and in the synthesis of polymeric materials.

properties

CAS RN

1629914-22-2

Product Name

methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Molecular Formula

C14H17BF2O4

Molecular Weight

298.1

Purity

95

Origin of Product

United States

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